SLF Exclusive can be classified based on its chemical structure, functional groups, and applications. It may fall under categories such as organic compounds, synthetic intermediates, or specialty chemicals, depending on its specific characteristics and uses.
The synthesis of SLF Exclusive involves various chemical reactions and techniques. Common methods for synthesizing complex compounds include:
The technical details of the synthesis process for SLF Exclusive would typically include:
The molecular structure of SLF Exclusive can be analyzed through techniques such as:
Specific data regarding the molecular formula, molecular weight, and structural diagrams would be essential for a complete analysis but are not provided in the current search results.
SLF Exclusive may participate in various chemical reactions, including:
Technical details regarding these reactions would include:
The mechanism of action for SLF Exclusive would involve understanding how it interacts at a molecular level with biological systems or other chemicals. This could include:
Data supporting these mechanisms would typically involve experimental results demonstrating efficacy and specificity in biological assays.
Key physical properties of SLF Exclusive might include:
Chemical properties could encompass:
Relevant data would typically be gathered from experimental studies or literature reviews.
SLF Exclusive (Chemical Abstracts Service [CAS] Registry Number: Not explicitly provided; PubChem CID: 35027274 and 10371065) is a synthetic organic compound with the systematic name derived from its structural configuration [1] [3]. It belongs to the chemical class of FK506-binding protein (FKBP) ligands and is designated as "compound 1a monomer" in seminal literature [3]. The compound's molecular formula is C₃₂H₄₁NO₉ (molecular weight: 583.68 g/mol), featuring a complex stereochemistry with specific chiral centers indicated by @H-configurational descriptors in its isomeric SMILES notation [3].
Table 1: Fundamental Chemical Identifiers of SLF Exclusive
| Property | Value |
|---|---|
| IUPAC Name | Not explicitly provided in sources |
| Molecular Formula | C₃₂H₄₁NO₉ |
| Molecular Weight | 583.68 g/mol |
| PubChem CID | 35027274 (as "SLF Exclusive"); 10371065 (as "SLF") [1] [3] |
| Canonical SMILES | CCC(C(=O)C(=O)N1CCCCC[C@H]1C(=O)OC@@HCCc1ccc(c(c1)OC)OC)(C)C |
| InChIKey | CKUAMXWZIHXZJC-LOSJGSFVSA-N |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 16 |
| Topological Polar Surface Area | 128.67 Ų |
| XLogP | 4.39 |
In research contexts, SLF Exclusive serves as a precision biochemical tool with two primary applications:
The development of SLF Exclusive exemplifies the convergence of synthetic chemistry, structural biology, and pharmacology:
Table 2: Key Historical Milestones in SLF Exclusive Development
| Year | Advancement | Significance |
|---|---|---|
| ~2002 | Initial synthesis as "compound 1a monomer" | First synthetic ligand for FKBP51/52 without immunosuppressive effects [3] |
| 2012 | Co-crystallization with FKBP52 | Validated atomic-level binding mechanism and stereochemical requirements |
| 2020s | Incorporation into PROTAC architectures | Enabled targeted protein degradation applications |
SLF Exclusive’s scientific utility arises from interlocking theoretical frameworks:
Structural Dimensions:The molecule’s conformational rigidity (limited rotatable bonds near chiral centers) and hydrogen-bonding topology (7 acceptors, 1 donor) enable high-affinity, entropy-favored binding to FKBP pockets. Its bifurcated aromatic/alkyl regions mimic natural peptide substrates while resisting enzymatic cleavage [3] [8].
Functional Dynamics:SLF Exclusive acts as a molecular "switch" altering FKBP’s interactome. By occupying the prolyl isomerase site, it allosterically modulates interactions with client proteins (e.g., steroid hormone receptors, mTOR), translating to downstream effects on cellular growth and stress adaptation pathways [3].
Ecological Analogy:Parallels exist between SLF Exclusive’s role in protein networks and ecological agency frameworks [5]. Its efficacy depends on:
This multidimensional profile positions SLF Exclusive as a paradigmatic compound for studying how synthetic ligands rewire biological systems through structure-encoded information—a concept transferable to biomaterial design and systems pharmacology [3] [8].
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4